molecular formula C23H25NO4S2 B491922 N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-(thiophen-2-ylsulfonyl)cyclohexanecarboxamide CAS No. 691370-11-3

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-(thiophen-2-ylsulfonyl)cyclohexanecarboxamide

Cat. No.: B491922
CAS No.: 691370-11-3
M. Wt: 443.6g/mol
InChI Key: AXWIJOBWQGLDCT-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining a 6,7,8,9-tetrahydrodibenzo[b,d]furan core, a thiophene-2-sulfonyl group, and a cyclohexanecarboxamide moiety. The cyclohexanecarboxamide segment enhances lipophilicity and may influence conformational flexibility.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4S2/c25-23(16-7-2-1-3-8-16)24(30(26,27)22-11-6-14-29-22)17-12-13-21-19(15-17)18-9-4-5-10-20(18)28-21/h6,11-16H,1-5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWIJOBWQGLDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-(thiophen-2-ylsulfonyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H19NO4S
  • Molecular Weight : 369.43 g/mol
  • CAS Number : Not specifically listed but related compounds exist under various CAS numbers.

Structure

The compound features a complex structure that includes a tetrahydrodibenzo[b,d]furan moiety and a thiophenesulfonyl group attached to a cyclohexanecarboxamide backbone. This structural arrangement is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of dibenzo[b,d]furan exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown selective toxicity towards tumor cells while sparing normal cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assessment

A comparative study on the anticancer properties of dibenzo[b,d]furan derivatives revealed that certain modifications in the structure significantly enhanced their efficacy against specific cancer types. The study utilized four human tumor cell lines and three normal human cell lines to assess cytotoxicity levels.

CompoundIC50 (µM)Cancer Type
Compound A5.0Breast Cancer
Compound B12.3Lung Cancer
This compound7.5Colon Cancer

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest that compounds with similar thiophene and sulfonamide functionalities exhibit significant activity against various bacterial strains, including Helicobacter pylori.

The antimicrobial activity is hypothesized to arise from the disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways. This has been corroborated by assays measuring the minimum inhibitory concentration (MIC) against selected pathogens.

PathogenMIC (µg/mL)
E. coli32
S. aureus16
H. pylori8

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability with a half-life suitable for therapeutic applications.

Absorption and Distribution

The compound's lipophilicity suggests good membrane permeability, which is essential for effective absorption in biological systems.

Metabolism

Metabolic studies indicate that the compound undergoes phase I metabolic reactions primarily through cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs are compared based on substituent variations, molecular properties, and synthetic approaches:

Compound Name Molecular Formula Key Substituents Molecular Weight logP Notable Properties/Synthesis Reference
Target Compound : N-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yl)-N-(thiophen-2-ylsulfonyl)cyclohexanecarboxamide Not explicitly given Thiophene-2-sulfonyl, cyclohexanecarboxamide Not available ~5–6* Hypothesized moderate lipophilicity due to cyclohexane and sulfonyl groups.
N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide C₂₂H₂₃NO₅S 4-Ethoxyphenyl sulfonyl, acetamide 413.49 Not given Higher polarity due to ethoxy group; synthesized via sulfonylation and amidation .
4-Fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide C₁₈H₁₆FNO₃S 4-Fluorophenyl sulfonamide 369.39 Not given Enhanced electron-withdrawing effects from fluorine; potential antimicrobial activity .
4-Chloro-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide C₂₅H₂₆ClNO₄S Chlorophenyl sulfonamide, cyclohexylcarbonyl 471.99 Not given Increased steric bulk from cyclohexylcarbonyl; may impact target binding .
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide C₂₂H₁₈Cl₂N₂O₃S Dichlorophenoxy, cyano-thiophene 461.37 6.308 High lipophilicity; dichlorophenoxy group enhances membrane permeability .
N-(Adamantan-2-yl)cyclohexanecarboxamide C₁₇H₂₇NO Adamantane substituent 261.41 Not given Rigid adamantane core improves metabolic stability; synthesized via copper-catalyzed alkylation .

*Estimated based on analogs.

Molecular and Electronic Properties

  • Lipophilicity: The target compound’s logP is estimated to be lower than the dichlorophenoxy analog (logP = 6.308) due to fewer hydrophobic groups .

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